Arachidonoyl coenzima A sal de litio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

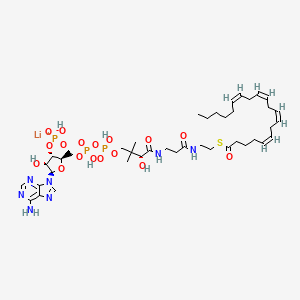

Arachidonoyl coenzyme A lithium salt, also known as cis,cis,cis,cis-5,8,11,14-Eicosatetraenoyl coenzyme A lithium salt, is a biochemical compound with the empirical formula C41H66N7O17P3S · xLi+ and a molecular weight of 1053.99 (free acid basis) . This compound is primarily used as a substrate for long-chain N-acylation of glycines by enzymes such as glycine N-acyltransferase-like 2 and acyltransferases like lysophosphatidic acid acyltransferase .

Aplicaciones Científicas De Investigación

Arachidonoyl coenzyme A lithium salt has a wide range of applications in scientific research:

Chemistry: It is used as a substrate in the synthesis of complex lipids and other biochemical compounds.

Biology: It serves as a model compound for studying lipid metabolism and enzyme-substrate interactions.

Medicine: It is used in research related to inflammatory processes and metabolic disorders.

Industry: It is utilized in the production of specialized biochemical reagents and pharmaceuticals.

Mecanismo De Acción

Target of Action

Arachidonoyl coenzyme A lithium salt, also known as Arachidonoyl CoA, primarily targets enzymes such as glycine N-acyltransferase-like 2 (GLYATL2) and acyltransferases like lysophosphatidic acid acyltransferase (CGI-58/ABHD5) . These enzymes play a crucial role in the long-chain N-acylation of glycines, a process that is essential for lipid metabolism and signal transduction .

Mode of Action

Arachidonoyl CoA interacts with its target enzymes by serving as a substrate for the N-acylation process . It is used as a charged, membrane-impermeant analog of arachidonic acid (AA), which means it can’t cross the cell membrane and therefore influences only extracellular processes .

Biochemical Pathways

The primary biochemical pathway affected by Arachidonoyl CoA involves the N-acylation of glycines . This process is crucial for the synthesis of various bioactive lipids, which are involved in numerous cellular functions, including signal transduction and inflammation.

Result of Action

The action of Arachidonoyl CoA results in the production of various bioactive lipids through the N-acylation of glycines . These lipids play a crucial role in numerous cellular functions, including signal transduction and inflammation.

Análisis Bioquímico

Biochemical Properties

Arachidonoyl coenzyme A lithium salt is used as a substrate for the long-chain N-acylation of glycines by enzymes such as glycine N-acyltransferase-like 2 (GLYATL2) and of acyltransferases such as lysophosphatidic acid acyltransferase (CGI-58/ABHD5) . It is also used in the synthesis of arachidonoyl amino acids by cytochrome c .

Cellular Effects

Arachidonoyl coenzyme A lithium salt is used as a charged membrane-impermeant analog of arachidonic acid (AA) . This property allows it to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Arachidonoyl coenzyme A lithium salt involves its role as a substrate for various enzymes. It participates in the long-chain N-acylation of glycines by enzymes such as GLYATL2 in the presence of cytochrome c . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Metabolic Pathways

Arachidonoyl coenzyme A lithium salt is involved in lipid metabolism

Transport and Distribution

Given its role as a charged membrane-impermeant analog of AA , it may interact with certain transporters or binding proteins, influencing its localization or accumulation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of arachidonoyl coenzyme A lithium salt involves the esterification of arachidonic acid with coenzyme A in the presence of lithium ions. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the stability of the product .

Industrial Production Methods: Industrial production of arachidonoyl coenzyme A lithium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is usually stored at -20°C to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: Arachidonoyl coenzyme A lithium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: It can be reduced under specific conditions.

Substitution: It can participate in substitution reactions, particularly in the presence of specific enzymes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include cytochrome c and other oxidases.

Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.

Substitution: Enzymes like glycine N-acyltransferase-like 2 and lysophosphatidic acid acyltransferase are commonly involved.

Major Products: The major products formed from these reactions include various arachidonoyl amino acids and other derivatives, depending on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

Arachidonic Acid: A precursor to arachidonoyl coenzyme A lithium salt, involved in similar metabolic pathways.

Coenzyme A: A key molecule in various biochemical reactions, including the synthesis of arachidonoyl coenzyme A.

Lithium Salts: Various lithium salts are used in biochemical research for their stabilizing properties.

Uniqueness: Arachidonoyl coenzyme A lithium salt is unique due to its specific role as a substrate for long-chain N-acylation reactions. Its ability to act as a charged membrane-impermeant analog of arachidonic acid makes it particularly valuable in research related to lipid metabolism and enzyme-substrate interactions .

Propiedades

IUPAC Name |

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);/q;+1/p-1/b9-8-,12-11-,15-14-,18-17-;/t30-,34-,35-,36+,40-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJKRDANWCBXHE-PPXCCCNFSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H65LiN7O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1059.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1142792.png)